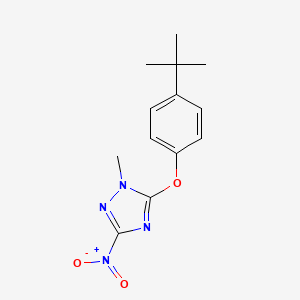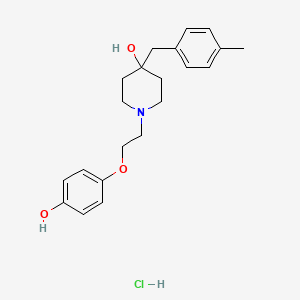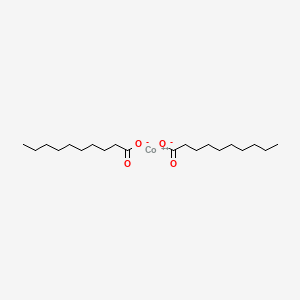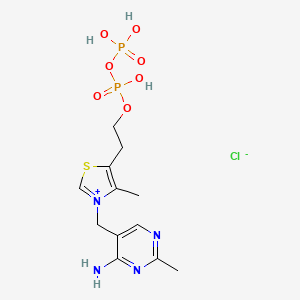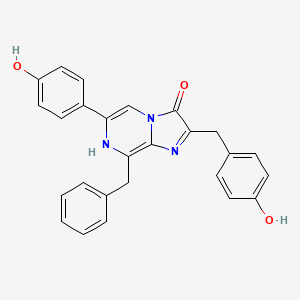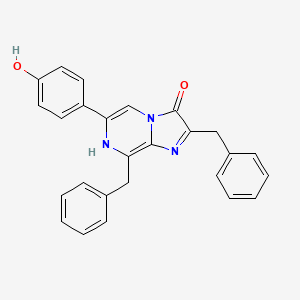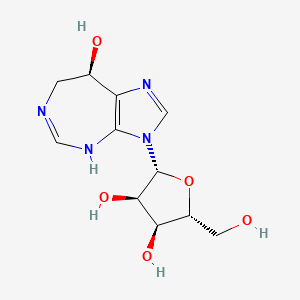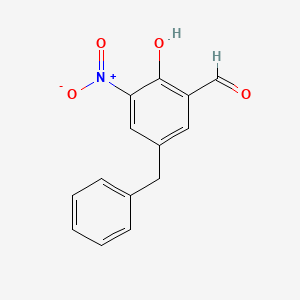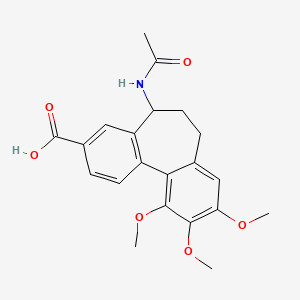
2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide
Vue d'ensemble
Description
CVT-12012 is an orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD; IC50 = 6.1 nM in HepG2 cells). It dose-dependently reduces levels of the SCD desaturation products palmitoleic acid and vaccenic acid in the plasma and liver of rats fed a high-sucrose diet. CVT-12012 (20 mg/kg) also reduces hepatic triglyceride levels in sucrose-fed rats.
CVT-12012 is a potent and orally bioavailable stearoyl-coA desaturase (SCD) inhibitor.
Applications De Recherche Scientifique
Anticancer Treatment
CVT-12012 has been studied for its potential in anticancer treatment. It is involved in the regulation of ferroptosis, a form of programmed cell death that is dependent on iron . Understanding the molecular mechanisms underlying tumor progression is crucial for developing innovative therapies, and CVT-12012 plays a role in this area .
Lipid Metabolism
CVT-12012 is known to affect lipid metabolism, which plays a crucial role in the interactions that take place between cancer cells and the other cell types present in the microenvironment . It is also involved in the metabolism of the various cell types that form the tumor microenvironment .
Regulation of Hypoxia
CVT-12012 can modulate hypoxia-restricted drug distribution and its pharmacokinetics . This is particularly important in the context of cancer treatment, where abnormal vascular function and lipid-mediated energy can both modulate hypoxia-restricted drug distribution .
Inhibition of Non-Small Cell Lung Cancer Cell Proliferation
CVT-12012 has been found to potentiate the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation .
Inhibition of Colorectal Cancer Cell Proliferation
CVT-12012 has been shown to inhibit the proliferation and induce the apoptosis of colorectal cancer cells .
Induction of Apoptosis in Hepatocellular Carcinoma Cells
CVT-12012 induces the apoptosis of hepatocellular carcinoma cells .
Inhibition of Ovarian Cancer Stem Cell Proliferation
CVT-12012 inhibits the proliferation of ovarian cancer stem cells grown in spheroids .
Endocrinology and Metabolic Disease
CVT-12012 is a SCD1 inhibitor drug, initially developed by Gilead Sciences, Inc . Its mechanism involves SCD1 inhibitors (Acyl-CoA desaturase inhibitors), and it has therapeutic applications in the area of endocrinology and metabolic disease .
Mécanisme D'action
Target of Action
CVT-12012, also known as 2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide, is a potent and orally bioavailable inhibitor of stearoyl-coA desaturase (SCD) . SCD is an enzyme that plays a crucial role in fatty acid metabolism by converting saturated fatty acids to Δ9-monounsaturated fatty acids .
Mode of Action
CVT-12012 interacts with its target, SCD, by inhibiting its activity. This inhibition prevents the conversion of saturated fatty acids to monounsaturated fatty acids, thereby altering the lipid composition within cells .
Biochemical Pathways
The primary biochemical pathway affected by CVT-12012 is the lipid metabolism pathway. By inhibiting SCD, CVT-12012 disrupts the normal process of lipid biosynthesis, specifically the production of monounsaturated fatty acids. This disruption can have significant effects on cellular processes, as these fatty acids play important roles in structural functions in newly synthesized membranes in proliferating cells and are involved in tumorigenic signaling .
Pharmacokinetics
CVT-12012 demonstrates good oral bioavailability (78%)The plasma clearance of CVT-12012 is high (88 mL/min/kg) with an elimination half-life of approximately 1 hour .
Result of Action
The inhibition of SCD by CVT-12012 leads to a decrease in the production of monounsaturated fatty acids. This can have a variety of effects on cells, including changes in membrane fluidity and function, alterations in signal transduction pathways, and potentially the induction of cell death in certain types of cancer cells .
Action Environment
The action of CVT-12012 can be influenced by various environmental factors. For instance, the local availability of nutrients and oxygen concentration can significantly alter the landscape of the tumor microenvironment, affecting the efficacy and stability of CVT-12012 . Furthermore, abnormal vascular function, mesenchymal stromal and stem cells, immune-competent cells, and lipid-mediated energy can both modulate hypoxia-restricted drug distribution and its pharmacokinetics .
Propriétés
IUPAC Name |
2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQDVZJYIAWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide | |
CAS RN |
1018675-35-8 | |
| Record name | CVT-12012 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-12012 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)
